molecular formula C9H8F2N4O B2539789 2-(Difluoromethyl)imidazo[1,2-a]pyridine-3-carbohydrazide CAS No. 2451256-41-8

2-(Difluoromethyl)imidazo[1,2-a]pyridine-3-carbohydrazide

Cat. No.: B2539789
CAS No.: 2451256-41-8
M. Wt: 226.187
InChI Key: FHILZJAHORSQHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

While the specific mechanism of action of 2-(Difluoromethyl)imidazo[1,2-a]pyridine-3-carbohydrazide is not explicitly mentioned in the literature, imidazopyridine derivatives have been found to exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . They have been discovered as selective and potent inhibitors of mycobacterial ATP synthesis (ATPS) and anti-Mtb activity .

Future Directions

Given the potential value of 2-(Difluoromethyl)imidazo[1,2-a]pyridine-3-carbohydrazide as an anticancer agent , future research could focus on further investigating its anticancer properties and potential applications in cancer therapy. Additionally, more studies could be conducted to fully understand its mechanism of action and to explore other potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)imidazo[1,2-a]pyridine-3-carbohydrazide typically involves the reaction of 2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid with hydrazine hydrate under controlled conditions . The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the carbohydrazide derivative.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)imidazo[1,2-a]pyridine-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbohydrazide moiety to other functional groups.

    Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or various halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Difluoromethyl)imidazo[1,2-a]pyridine-3-carbohydrazide is unique due to the presence of both the difluoromethyl group and the carbohydrazide moiety, which contribute to its distinct chemical and biological properties. This combination enhances its potential as a versatile compound in scientific research and industrial applications.

Properties

IUPAC Name

2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2N4O/c10-8(11)6-7(9(16)14-12)15-4-2-1-3-5(15)13-6/h1-4,8H,12H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHILZJAHORSQHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)C(=O)NN)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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